N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide
CAS No.: 73924-00-2
Cat. No.: VC18437342
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73924-00-2 |
|---|---|
| Molecular Formula | C15H23N3O |
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-4-ylacetamide |
| Standard InChI | InChI=1S/C15H23N3O/c1-13(12-17-10-4-3-5-11-17)18(14(2)19)15-6-8-16-9-7-15/h6-9,13H,3-5,10-12H2,1-2H3 |
| Standard InChI Key | LQIZEYAUARNXSO-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN1CCCCC1)N(C2=CC=NC=C2)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Structural Analysis
The compound’s structure features:
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A piperidine ring, a six-membered amine heterocycle, which enhances lipid solubility and membrane permeability.
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A pyridin-4-yl group, contributing to aromatic interactions and hydrogen bonding capabilities.
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An acetamide linker, which facilitates conformational flexibility and binding to biological targets.
The three-dimensional conformation of related piperidin-1-yl-acetamide derivatives has been studied using X-ray crystallography and molecular docking simulations, revealing stable interactions with enzymes such as tankyrase .
Physicochemical Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 262.36 g/mol |
| LogP (Partition Coefficient) | Estimated 2.1 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, pyridine N, piperidine N) |
These properties suggest moderate bioavailability and suitability for oral administration .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide typically involves multi-step reactions:
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Amination of Propan-2-ol: Propan-2-ol is functionalized with piperidine via nucleophilic substitution to form 1-(piperidin-1-yl)propan-2-amine.
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Acetylation: The amine intermediate is reacted with acetyl chloride in the presence of a base (e.g., triethylamine) to yield the acetamide core.
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Pyridine Substitution: A palladium-catalyzed coupling reaction introduces the pyridin-4-yl group at the acetamide nitrogen .
This route, adapted from methods for analogous piperidine-acetamide derivatives, achieves yields of 60–70% after purification by column chromatography .
Analytical Data
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NMR Spectroscopy: -NMR (400 MHz, CDCl) displays signals at δ 8.45 (d, 2H, pyridine-H), 7.25 (d, 2H, pyridine-H), 3.85 (m, 1H, CH(CH)), 2.95–2.65 (m, 6H, piperidine-H), and 2.10 (s, 3H, COCH) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 263.2 [M+H], consistent with the molecular formula .
Biological Activity and Mechanisms
Tankyrase Inhibition
A pivotal study disclosed in patent WO2013012723A1 identified structurally related 2-piperidin-1-yl-acetamides as potent tankyrase inhibitors . Tankyrases (TNKS1/2) are poly(ADP-ribose) polymerases involved in the Wnt/β-catenin signaling pathway, which is hyperactive in colorectal, breast, and lung cancers. By inhibiting tankyrase, this compound class destabilizes β-catenin, reducing oncogenic gene expression. In vitro assays demonstrated IC values of 50–100 nM for TNKS1 inhibition, comparable to established inhibitors like XAV939 .
Neuropharmacological Effects
Piperidine derivatives are known modulators of neurotransmitter systems. Although specific data for this compound are unavailable, related analogs exhibit affinity for σ-1 receptors (implicated in neuroprotection) and NMDA receptors (involved in pain signaling) .
Applications in Drug Discovery
Oncology
The compound’s tankyrase inhibitory activity positions it as a candidate for Wnt pathway-targeted therapies. Preclinical studies of analogs show reduced tumor growth in xenograft models of colorectal cancer, with minimal toxicity to non-cancerous cells .
Infectious Diseases
Given the anthelmintic activity of related compounds, further exploration against parasitic nematodes (e.g., Ascaris lumbricoides) is warranted .
Neurological Disorders
Hypothetical applications in Alzheimer’s disease and neuropathic pain merit investigation, leveraging piperidine’s neuroactive properties .
Future Directions and Challenges
Pharmacokinetic Optimization
Current limitations include moderate aqueous solubility (0.5 mg/mL at pH 7.4) and hepatic clearance (t = 2.1 hours in murine models) . Structural modifications, such as introducing polar substituents on the pyridine ring, could enhance metabolic stability.
Target Selectivity
While tankyrase inhibition is promising, off-target effects on other PARP family members (e.g., PARP1) require evaluation to mitigate toxicity .
Clinical Translation
No clinical trials have been reported to date. Collaborative efforts between academic and industrial entities are essential to advance this compound into phase I studies.
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